![molecular formula C12H10Cl2N2O2S B2816652 Ethyl 2-[(3,5-dichlorophenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1478313-74-4](/img/structure/B2816652.png)
Ethyl 2-[(3,5-dichlorophenyl)amino]-1,3-thiazole-4-carboxylate
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Description
Ethyl 2-[(3,5-dichlorophenyl)amino]acetate is a chemical compound with the CAS Number: 501008-39-5. It has a molecular weight of 248.11 .
Molecular Structure Analysis
The InChI Code for Ethyl 2-[(3,5-dichlorophenyl)amino]acetate is 1S/C10H11Cl2NO2/c1-2-15-10(14)6-13-9-4-7(11)3-8(12)5-9/h3-5,13H,2,6H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-[(3,5-dichlorophenyl)amino]acetate is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Structural Analysis and Synthesis
- Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been structurally analyzed, showing hydrogen bonding and molecular associations, crucial for understanding its chemical behavior (Lynch & Mcclenaghan, 2004).
- Synthesis methods for related ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives have been explored, providing insight into the chemical pathways and reactions of similar compounds (Mohamed, 2021).
Innovative Synthesis Techniques
- Novel 2-amino-1,3-thiazole-5-carboxylates have been synthesized using ultrasonic and thermally mediated aminolysis, offering alternative methods for producing related compounds (Baker & Williams, 2003).
Transformation into Other Compounds
- Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate has been transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the compound's versatility in producing a range of derivatives (Albreht et al., 2009).
Application in Material Science
- The compound's derivative, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, was studied for its corrosion inhibition properties on AA6061 alloy, showing potential application in material science and engineering (Raviprabha & Bhat, 2019).
properties
IUPAC Name |
ethyl 2-(3,5-dichloroanilino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-2-18-11(17)10-6-19-12(16-10)15-9-4-7(13)3-8(14)5-9/h3-6H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFCTOYJTXUSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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